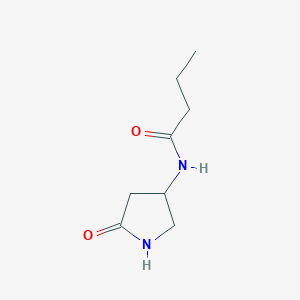

N-(5-Oxopyrrolidin-3-yl)butyramide

Description

N-(5-Oxopyrrolidin-3-yl)butyramide is a synthetic organic compound featuring a pyrrolidinone ring (a five-membered lactam) substituted with a butyramide group at the 3-position. The butyramide side chain (C₄ alkyl linked to an amide) introduces hydrophobic characteristics, influencing solubility and interactions with biological targets.

Properties

Molecular Formula |

C8H14N2O2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

N-(5-oxopyrrolidin-3-yl)butanamide |

InChI |

InChI=1S/C8H14N2O2/c1-2-3-7(11)10-6-4-8(12)9-5-6/h6H,2-5H2,1H3,(H,9,12)(H,10,11) |

InChI Key |

KUOJZANPEYQDPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1CC(=O)NC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: One common method involves the reaction of 2-pyrrolidone with ethyl 2-bromobutyrate in the presence of sodium ethoxide in ethanol. This reaction yields 2-(2-oxopyrrolidin-1-yl)butyric acid ethyl ester, which is then hydrolyzed with sodium hydroxide to form the corresponding acid.

Industrial Production Methods: Industrial production of N-(5-Oxopyrrolidin-3-yl)butyramide typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(5-Oxopyrrolidin-3-yl)butyramide can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted amides and esters.

Scientific Research Applications

Chemistry: N-(5-Oxopyrrolidin-3-yl)butyramide is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a modulator of enzyme activity and as a ligand for receptor binding studies.

Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. It is a key intermediate in the synthesis of antiepileptic drugs such as levetiracetam .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of N-(5-Oxopyrrolidin-3-yl)butyramide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in the case of its derivative levetiracetam, the compound binds to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release and exerting antiepileptic effects .

Comparison with Similar Compounds

Key Insights:

Structural Differences: The pyrrolidinone core in the target compound is a lactam, enabling stronger hydrogen bonding compared to the ether (2-oxotetrahydrofuran) in 5a–5d. This may enhance solubility in polar solvents or interactions with enzymatic targets . The sulfamoylphenyl group in 5a–5d introduces aromaticity and sulfonamide functionality, which are absent in the target compound.

Physicochemical Properties :

- Longer alkyl chains in 5b–5d (C₅–C₇) reduce melting points (142–176°C vs. 180°C for C₄), suggesting increased flexibility and lower crystallinity. The target compound’s properties would depend on the balance between its rigid lactam ring and flexible butyramide chain .

Synthetic Accessibility: Yields for 5a–5d range from 45–51%, typical for amide coupling reactions. The target compound’s synthesis may face challenges in regioselective functionalization of the pyrrolidinone ring .

Comparison with Regulated Butyramide Analogs

highlights N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide (a fentanyl analog) as a regulated substance. While structurally distinct from the target compound, this comparison underscores the pharmacological relevance of butyramide moieties:

| Parameter | This compound | N-(4-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide |

|---|---|---|

| Core Structure | Pyrrolidinone | Piperidine with phenethyl and methoxyphenyl groups |

| Pharmacological Class | Not reported | Opioid receptor agonist (fentanyl analog) |

| Regulatory Status | Not regulated (presumed) | Controlled substance (pending legislation) |

Key Insights:

- The target compound lacks the phenethyl-piperidine scaffold critical for opioid receptor binding, suggesting divergent biological activity. However, the presence of a pyrrolidinone (a common motif in CNS-targeting drugs) may facilitate blood-brain barrier penetration .

- Regulatory scrutiny of butyramide derivatives emphasizes the importance of structural modifications in determining legal status .

Research Findings and Implications

The target compound’s lactam ring could similarly interact with proteases or kinases. The absence of aromatic groups in the target compound may reduce off-target interactions compared to 5a–5d or opioid analogs .

This contrasts with 5a–5d, where the tetrahydrofuran ring may be more labile .

Synthetic Optimization :

- The moderate yields of 5a–5d highlight the need for optimized coupling conditions (e.g., alternative catalysts or solvents) in synthesizing the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.